molecular formula C25H26N2O5 B309376 N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B309376
M. Wt: 434.5 g/mol
InChI Key: AHUAJOMXLLEHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound X has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide X in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are a number of future directions for research involving N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide X. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Another area of focus is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound X and to optimize its therapeutic potential.

Synthesis Methods

N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide X can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2,4-dimethylphenyl)glycine to form the desired compound.

Scientific Research Applications

The potential applications of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide X in scientific research are vast. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H26N2O5/c1-15-6-11-20(16(2)12-15)27-24(28)17-7-9-19(10-8-17)26-25(29)18-13-21(30-3)23(32-5)22(14-18)31-4/h6-14H,1-5H3,(H,26,29)(H,27,28)

InChI Key

AHUAJOMXLLEHEG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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